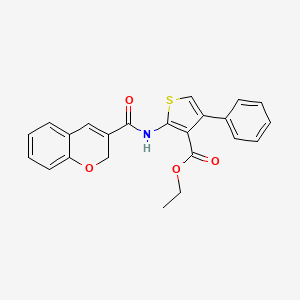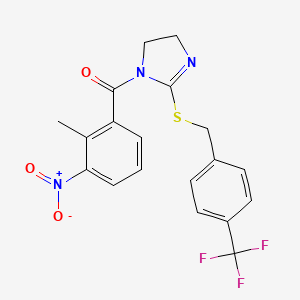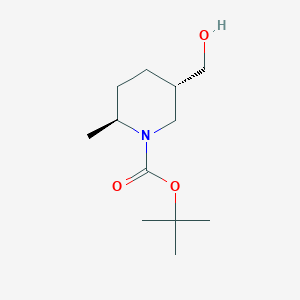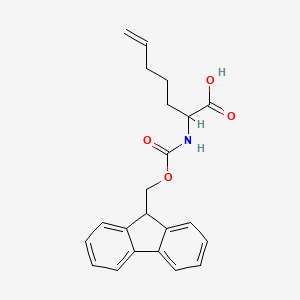
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate” is a complex organic molecule that contains a chromene and a thiophene ring. Chromenes are a class of organic compounds with a backbone consisting of a benzene ring fused to a heterocyclic pyran ring . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene and thiophene rings, and the introduction of the carboxamide and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene ring (a benzene ring fused to a pyran ring) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “carboxamido” and “carboxylate” parts of the name suggest the presence of a carboxamide group (CONH2) and a carboxylate group (COO-), respectively .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Scientific Research Applications
Anticancer Applications
Rapid development of drug resistance in cancer cells is a significant barrier to effective treatment. Studies have shown that certain analogues of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its derivatives, can mitigate drug resistance and synergize with various cancer therapies, especially in leukemia cells. These compounds inhibit tumor cell growth through apoptosis induction, particularly targeting drug-resistant cancer cells, highlighting their potential as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).
Antimicrobial Activity
The antimicrobial properties of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate derivatives have also been explored. For instance, the synthesis and structural analysis of compounds like ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have been investigated for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Radwan et al., 2020).
Chemical Synthesis and Structural Studies
Research has also focused on the efficient synthesis of densely functionalized 4H-chromene derivatives, showcasing the versatility of these compounds in chemical synthesis. Such work highlights the methods for creating various medicinally promising derivatives through atom-economical, one-pot multicomponent synthesis approaches (Boominathan et al., 2011).
Molecular and Conformational Analysis
Structural and conformational studies of chromene derivatives, including those related to ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, have been conducted to understand their molecular properties better. These studies involve detailed analyses like crystal structure, Hirshfeld surface analysis, and theoretical studies to elucidate the molecular conformations and stability of these compounds (Gomes et al., 2019).
Future Directions
The future directions for research on a compound depend on its known properties and potential applications. For example, if this compound showed promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its effects in more complex biological systems .
properties
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)

![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)




![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2365225.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![2-Chloro-N-[3-methyl-4-[(2-pyrazol-1-ylacetyl)amino]phenyl]propanamide](/img/structure/B2365229.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)